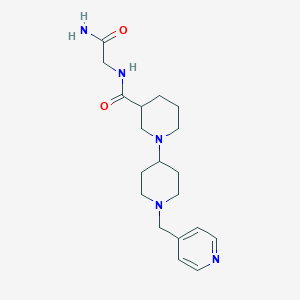
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, also known as BMT-047, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anti-inflammatory properties and has been studied as a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have neuroprotective properties and has been studied as a potential treatment for neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Wirkmechanismus
The mechanism of action of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves its ability to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. By inhibiting NF-κB activation, N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is able to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defenses.
Biochemical and Physiological Effects:
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is able to reduce the production of pro-inflammatory cytokines and chemokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). Additionally, N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to increase the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1), which are involved in the cellular defense against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its specificity for NF-κB inhibition, which allows for the selective targeting of inflammatory pathways. Additionally, N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one limitation of using N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide in lab experiments is its relatively low potency compared to other NF-κB inhibitors.
Zukünftige Richtungen
There are several future directions for the study of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide. One potential direction is the development of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide derivatives with increased potency and selectivity for NF-κB inhibition. Additionally, further studies are needed to investigate the potential therapeutic applications of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide in various disease models. Finally, the development of new drug delivery systems for N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide may improve its bioavailability and efficacy in vivo.
Conclusion:
In conclusion, N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide is a chemical compound that has shown promise in the field of scientific research due to its potential therapeutic applications. Its ability to inhibit NF-κB activation and activate the Nrf2/ARE pathway make it a promising candidate for the treatment of inflammatory and neurodegenerative diseases. While further studies are needed to fully understand the potential of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide, its low toxicity and good pharmacokinetic properties make it a promising candidate for further development as a therapeutic agent.
Synthesemethoden
The synthesis of N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide involves the reaction of 1,4'-bipiperidine-3-carboxylic acid with pyridine-4-carboxaldehyde in the presence of sodium triacetoxyborohydride. The resulting intermediate is then reacted with N-(2-aminoethyl)glycine to yield N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide.
Eigenschaften
IUPAC Name |
N-(2-amino-2-oxoethyl)-1-[1-(pyridin-4-ylmethyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O2/c20-18(25)12-22-19(26)16-2-1-9-24(14-16)17-5-10-23(11-6-17)13-15-3-7-21-8-4-15/h3-4,7-8,16-17H,1-2,5-6,9-14H2,(H2,20,25)(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQBRSUMPVVONX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)CC3=CC=NC=C3)C(=O)NCC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-amino-2-oxoethyl)-1'-(pyridin-4-ylmethyl)-1,4'-bipiperidine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-fluorophenyl)-5-oxo-N-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B5491384.png)
![4-{[(5-methyl-4H-1,2,4-triazol-3-yl)thio]methyl}benzonitrile](/img/structure/B5491387.png)




![2-{3-[4-(2-methoxyphenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoacetamide](/img/structure/B5491418.png)
![1'-{[3-(2-furyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methylspiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5491420.png)

![2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(3-nitrophenyl)acrylonitrile](/img/structure/B5491437.png)


![7-({[4-allyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5491482.png)
![N-ethyl-3-[2-methoxy-5-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5491483.png)